(Z)-hexadec-2-enoic acid

Anti-Virulence Salmonella Gene Repression

Irreproducible anti-virulence results often stem from substituting c2-HDA with common C16 analogs. Unlike palmitoleic or palmitic acid, only (Z)-hexadec-2-enoic acid potently represses virulence via AraC-type regulators. • Represses Salmonella hilA >200-fold; V. cholerae ctxAB 84-fold • cis-C2 geometry is essential-trans isomer shows complete activity loss • Validated positive control for QS inhibitor screening & SAR studies Supplied with full QC documentation. Standard B2B global shipping.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 2825-68-5
Cat. No. B126721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-hexadec-2-enoic acid
CAS2825-68-5
Synonymscis-hexadecenoic acid
hexadecenoic acid
hexadecenoic acid, (E)-isomer
hexadecenoic acid, (Z)-isomer
trans-hexadecenoic acid
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14-
InChIKeyZVRMGCSSSYZGSM-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: (Z)-Hexadec-2-enoic Acid as a Diffusible Signal Factor


(Z)-Hexadec-2-enoic acid (CAS 2825-68-5), also known as cis-2-hexadecenoic acid or c2-HDA, is a rare, long-chain monounsaturated fatty acid. Unlike common dietary or metabolic fatty acids, it is a specialized bacterial metabolite that functions as a diffusible signal factor (DSF). This unique classification distinguishes it from common in-class compounds like palmitoleic acid (cis-9-hexadecenoic acid), which is an omega-7 fatty acid with metabolic roles, and saturated analogs like palmitic acid (C16:0), which serve primarily as energy stores and membrane components . Its primary biological role is as an interspecies chemical cue, specifically targeting and potently repressing bacterial virulence gene expression, rather than functioning as a general metabolic or structural lipid [1].

Research context: Quorum sensing and anti-virulence studies
Mechanism: Diffusible signal factor repressing virulence gene expression
Compound identity: cis-2 hexadecenoic acid; not a metabolic or dietary fatty acid

Structural Specificity of (Z)-Hexadec-2-enoic Acid


The potent and specific biological activity of (Z)-hexadec-2-enoic acid (c2-HDA) is exquisitely sensitive to structural changes, making substitution with common, inexpensive fatty acid analogs a high-risk proposition for research reproducibility. Key structural determinants are the precise position (C2) and geometry (cis) of the double bond. For example, substituting c2-HDA with its trans-isomer (trans-2-hexadecenoic acid) results in a complete loss of its virulence-repressing potency in Vibrio cholerae [1]. Similarly, shifting the double bond to the C9 position (palmitoleic acid, a common omega-7 fatty acid) or using a fully saturated C16 analog (palmitic acid) eliminates its function as a DSF, as these molecules are not recognized by the specific AraC-type transcriptional regulators that mediate its unique anti-virulence effects [2]. The following quantitative evidence underscores that the biological activity of c2-HDA is a precise, structure-dependent phenomenon, not a general property of C16 fatty acids.

trans-2-Hexadecenoic acid
Cis-to-trans geometry shift may eliminate virulence gene repression activity.
Palmitoleic acid (C16:1 cis-9)
Positional isomer is not recognized by AraC-type DSF regulators.
Palmitic acid (C16:0)
Saturated analog lacks signaling function and does not repress virulence.

Quantitative Evidence for (Z)-Hexadec-2-enoic Acid Differentiation


Cis-Isomer Superiority in Salmonella Virulence Repression

(Z)-hexadec-2-enoic acid (c2-HDA) demonstrates far superior potency in repressing key Salmonella virulence genes compared to its trans-isomer. In a Salmonella enterica reporter strain carrying a hilA::lux fusion, c2-HDA at a concentration of 5 µM strongly represses hilA expression, a central regulator of invasion. Under the same conditions, trans-2-hexadecenoic acid exhibits negligible activity, failing to produce significant repression [1]. This demonstrates the absolute requirement of the cis-geometry for the compound's function as a diffusible signal factor.

Cis vs. trans geometry
Head-to-head
Active (cis) vs. Inactive (trans) at 5 µM
Cis-geometry required for virulence gene repression in Salmonella
trans-isomer shows negligible activity in hilA reporter
Anti-Virulence Salmonella Gene Repression

Optimal Chain Length: Vibrio cholerae Virulence Repression

In Vibrio cholerae, the etiological agent of cholera, (Z)-hexadec-2-enoic acid (c2-HDA) exhibits markedly higher potency in repressing the expression of the critical virulence gene ctxAB, which encodes the cholera toxin. When tested at a concentration of 20 µM, c2-HDA represses ctxAB expression to a significantly greater degree than cis-2-eicosenoic acid (C20:1), a closely related DSF analog with a longer carbon chain [1]. Quantitative data shows c2-HDA represses ctxAB by approximately 84-fold, while the repression by cis-2-eicosenoic acid is less pronounced, indicating that the 16-carbon chain length is optimal for this specific anti-virulence activity [2].

Chain length comparison
Cross-study comparable
~84-fold repression (C16) vs. lower with C20:1
Chain length influences activity; C16 shows greater repression than C20 in this model
20 µM in V. cholerae ctxAB reporter
Vibrio cholerae Cholera Toxin Anti-Virulence

Most Potent DSF for Salmonella SPI-1 Repression

In a direct comparative screen of diffusible signal factors, (Z)-hexadec-2-enoic acid (c2-HDA) was identified as the most potent inhibitor of Salmonella pathogenicity island 1 (SPI-1) gene expression. At a concentration of 25 µM, c2-HDA repressed the HilD-dependent transcriptional regulator hilA by >200-fold and the type III secretion effector sopB by 68-fold [1]. This level of repression was superior to other tested DSFs, highlighting the unique efficacy of this specific C16:1 cis-2 isomer in targeting the central virulence regulon of Salmonella.

SPI-1 repression ranking
Class-level / Ranked
>200-fold hilA; 68-fold sopB at 25 µM
Among tested DSFs, c2-HDA showed greatest repression of SPI-1
Salmonella SPI-1 reporter assay
Salmonella Type III Secretion Anti-Virulence

Research Applications of (Z)-Hexadec-2-enoic Acid


Validated Positive Control in Anti-Virulence Assays

Given its potent and well-characterized repression of virulence genes like hilA (>200-fold) in Salmonella [1] and ctxAB (84-fold) in Vibrio cholerae [2], c2-HDA serves as an essential positive control in assays designed to investigate anti-virulence mechanisms or to screen for novel quorum sensing inhibitors targeting enteric pathogens. Its use ensures that experimental systems are responsive to diffusible signal factors and provides a benchmark for comparing the efficacy of new chemical entities.

SAR Studies of Diffusible Signal Factors

The compound's unique, highly specific structure-activity profile—where a shift from cis to trans [1] or a change in chain length [2] abolishes or reduces its potent activity—makes it an ideal core scaffold for detailed SAR studies. Researchers can use (Z)-hexadec-2-enoic acid as the reference standard to systematically probe how modifications to the carbon chain, double bond position/geometry, or carboxylic acid head group impact the interaction with AraC-type transcriptional regulators, which are critical virulence control points in many pathogens [1].

Positive Control for Interspecies Bacterial Signaling

As a natural product produced by species like Xylella fastidiosa that exerts a potent effect on enteric pathogens, c2-HDA is a key tool for dissecting interspecies chemical communication in complex polymicrobial environments, such as the gut microbiome [2]. It can be used as a defined chemical cue to simulate the presence of one bacterial group and study its impact on the virulence or behavior of another, helping to elucidate the molecular basis of colonization resistance and niche competition.

DSF Biosensor Calibration Standard

The high potency and specificity of (Z)-hexadec-2-enoic acid as a DSF [2] make it an excellent candidate for calibrating and validating biosensors designed to detect quorum sensing molecules in environmental or clinical samples. Its well-defined, concentration-dependent activity can be used to establish standard response curves and assess the sensitivity and specificity of new detection platforms for monitoring bacterial communication and virulence potential.

Application
Selection Property
Validation Focus
Anti-virulence assay comparator
Reported virulence gene repression benchmark
Verify assay responsiveness to diffusible signal factors
DSF structure-activity studies
Structure-dependent activity profile
Confirm interaction with AraC-type regulators
Interspecies signaling models
Defined DSF chemical cue
Assess impact on pathogen virulence in polymicrobial context
DSF biosensor calibration
Concentration-dependent activity curve
Validate biosensor sensitivity and specificity

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